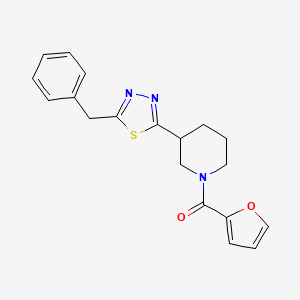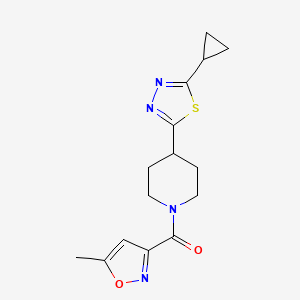![molecular formula C19H24N4O2 B6581227 N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1203043-33-7](/img/structure/B6581227.png)
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide (NCFPP) is a novel chemical compound with a range of potential applications in both scientific research and drug development. NCFPP has a unique structure, with a cyclopentyl ring, a pyridazin-3-yl ring, and a piperidine-3-carboxamide moiety. Its structure allows it to interact with a variety of biological molecules, making it a promising tool for exploring a range of biological processes.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide has a variety of potential applications in scientific research. It has been used in the study of protein-ligand interactions, as it can be used to identify and characterize novel binding sites in proteins. It has also been used to study the structure and function of enzymes, as well as to study the structure and function of membrane proteins. Additionally, this compound has been used to study the structure and function of G-protein coupled receptors, which are important targets for drug discovery.
Wirkmechanismus
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide acts by binding to specific receptors on the surface of cells. Once bound, this compound can interact with intracellular signaling pathways, resulting in changes in the cell’s behavior. For example, this compound has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and apoptosis.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In preclinical studies, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this compound has been shown to have neuroprotective effects and to reduce the risk of stroke. This compound has also been studied for its ability to reduce symptoms of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound can be used to study a variety of biological processes, including protein-ligand interactions, enzyme structure and function, membrane protein structure and function, and G-protein coupled receptor structure and function. However, this compound is not suitable for use in clinical trials, as it has not been approved by the FDA.
Zukünftige Richtungen
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide has a number of potential future directions. It could be used to study the structure and function of other types of proteins, such as ion channels and transporters. Additionally, this compound could be used to study the structure and function of other types of receptors, such as G-protein coupled receptors and nuclear receptors. This compound could also be used to study the mechanism of action of drugs, as well as to develop new drugs. Finally, this compound could be used to study the biochemical and physiological effects of drugs, as well as to develop new therapeutic strategies.
Synthesemethoden
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira reaction is a palladium-catalyzed reaction between an aryl halide and an alkynyl halide. Finally, the Buchwald-Hartwig amination reaction is a palladium-catalyzed reaction between an aryl halide and an amine. All of these reactions can be used to synthesize this compound in a relatively straightforward manner.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-15-6-1-2-7-15)14-5-3-11-23(13-14)18-10-9-16(21-22-18)17-8-4-12-25-17/h4,8-10,12,14-15H,1-3,5-7,11,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBDSRRVSSICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581151.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)
![2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one](/img/structure/B6581165.png)
![1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6581169.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)
![2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581181.png)




![1-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6581235.png)
![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6581236.png)
![5-methoxy-2,4-dimethyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581241.png)
![1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B6581243.png)